Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with suitable reagents to form the indole core. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form the indole ring . The specific substituents (chlorine, fluorine, and methyl groups) are introduced through various halogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes halogenation, alkylation, and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate: Similar structure with an additional methyl group.
Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate: Similar structure with different positions of chlorine and fluorine atoms.
Uniqueness
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine, fluorine, and methyl groups in specific positions on the indole ring makes it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9ClFNO2 |
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Molecular Weight |
241.64 g/mol |
IUPAC Name |
methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9ClFNO2/c1-5-3-7-6(9(12)10(5)13)4-8(14-7)11(15)16-2/h3-4,14H,1-2H3 |
InChI Key |
AWCCPWHYHQZYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1F)Cl |
Origin of Product |
United States |
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